(2-Chloro-6-fluoro-benzyl)-furan-2-ylmethyl-amine
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Overview
Description
(2-Chloro-6-fluoro-benzyl)-furan-2-ylmethyl-amine: is an organic compound that features a benzyl group substituted with chlorine and fluorine atoms, attached to a furan ring via a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluoro-benzyl)-furan-2-ylmethyl-amine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-6-fluorobenzyl chloride and furan-2-ylmethanol.
Formation of Intermediate: The first step involves the reaction of 2-chloro-6-fluorobenzyl chloride with furan-2-ylmethanol in the presence of a base such as potassium carbonate to form (2-chloro-6-fluoro-benzyl)-furan-2-ylmethanol.
Amination: The intermediate is then subjected to reductive amination using a suitable amine source, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-fluoro-benzyl)-furan-2-ylmethyl-amine: can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring can be subjected to oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Coupling Reactions: The amine group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Derivatives with different substituents on the benzyl ring.
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Coupling: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
(2-Chloro-6-fluoro-benzyl)-furan-2-ylmethyl-amine: has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Biological Studies: It can be used as a probe to study biological pathways or as a ligand in binding studies.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of agrochemicals or other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluoro-benzyl)-furan-2-ylmethyl-amine depends on its specific application:
Biological Activity: If used as a pharmaceutical agent, it may interact with specific receptors or enzymes, modulating their activity. The presence of chlorine and fluorine atoms can enhance binding affinity and selectivity.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which can affect the nucleophilicity of the amine group and the stability of the furan ring.
Comparison with Similar Compounds
(2-Chloro-6-fluoro-benzyl)-furan-2-ylmethyl-amine: can be compared with similar compounds such as:
(2-Chloro-6-fluoro-benzyl)-furan-2-ylmethanol: Lacks the amine group, making it less reactive in certain coupling reactions.
(2-Chloro-6-fluoro-benzyl)-furan-2-ylmethyl-ether: Contains an ether linkage instead of an amine, affecting its hydrogen bonding and reactivity.
(2-Chloro-6-fluoro-benzyl)-furan-2-ylmethyl-thiol: Contains a thiol group, which can participate in different types of reactions compared to the amine group.
The uniqueness of This compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-1-(furan-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFNO/c13-11-4-1-5-12(14)10(11)8-15-7-9-3-2-6-16-9/h1-6,15H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECKFDYZTSBRNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNCC2=CC=CO2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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